molecular formula C10H15N3OS B1372617 3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea CAS No. 1037165-03-9

3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea

Cat. No.: B1372617
CAS No.: 1037165-03-9
M. Wt: 225.31 g/mol
InChI Key: QZCWYZZZDMZFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-amino-3-(4-propan-2-yloxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-7(2)14-9-5-3-8(4-6-9)12-10(15)13-11/h3-7H,11H2,1-2H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCWYZZZDMZFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea typically involves the reaction of 4-(propan-2-yloxy)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-amino-1-[4-(propan-2-yloxy)phenyl]thiourea exhibit potential anticancer properties. They have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, derivatives of thiourea have shown effectiveness against Bub1 kinase, which is implicated in tumorigenesis .

Anti-inflammatory Properties

Thiourea derivatives are also being investigated for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain .

Pesticide Development

The unique structure of this compound makes it a candidate for developing novel pesticides. Its ability to disrupt biochemical pathways in pests can lead to effective pest control solutions while minimizing environmental impact .

Plant Growth Regulation

Research has shown that thiourea compounds can act as plant growth regulators, enhancing crop yield and resistance to stress conditions. This application is particularly relevant in sustainable agriculture practices aimed at improving food security .

Synthesis of Polymers

The compound can serve as a building block for synthesizing advanced materials, including conducting polymers. These materials have applications in electronics, sensors, and energy storage devices due to their enhanced electrical conductivity and mechanical properties .

Coatings and Adhesives

Due to its chemical stability and adhesive properties, this compound can be utilized in formulating coatings and adhesives that require durability and resistance to environmental degradation .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Huang et al., 2023Identified anticancer activity through Bub1 kinase inhibition
Agricultural Chemistry Patents on thiourea derivativesDemonstrated effectiveness as a pesticide and plant growth regulator
Materials Science MDPI Journal on polymer synthesisUtilized as a precursor for conducting polymers with enhanced properties

Mechanism of Action

The mechanism of action of 3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The phenyl ring and propan-2-yloxy group contribute to the compound’s overall stability and ability to penetrate biological membranes .

Comparison with Similar Compounds

Comparative Analysis with Similar Thiourea Derivatives

Substituent Effects on Physicochemical Properties

Table 1: Structural and Functional Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea 4-(isopropoxy)phenyl C₁₀H₁₅N₃S 209.31 Steric hindrance, potential catalysis
1-(4-(Methylselanyl)phenyl)-3-phenylthiourea 4-(methylselanyl)phenyl C₁₄H₁₄N₂S₂Se 337.30 Corrosion inhibition (Tafel studies)
1-(4-(Benzylselanyl)phenyl)-3-phenylthiourea 4-(benzylselanyl)phenyl C₂₀H₁₈N₂S₂Se 429.44 Enhanced corrosion resistance
3-Amino-1-[4-(dimethylamino)phenyl]thiourea 4-(dimethylamino)phenyl C₉H₁₄N₄S 210.29 Electron-rich, research chemical
1-(4-Acetylphenyl)-3-butyrylthiourea 4-acetylphenyl, butyryl C₁₃H₁₅N₃O₂S 277.34 Crystallography, hydrogen bonding

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The isopropoxy group in the target compound donates electrons via resonance, similar to the dimethylamino group in , whereas acetyl and benzylselanyl groups in are electron-withdrawing. This difference impacts solubility and reactivity in catalytic or biological systems.
Corrosion Inhibition:
  • Selenium-Containing Thioureas : DS036 and DS038 (Table 1) demonstrate high corrosion inhibition efficiency in acidic environments, attributed to selanyl groups forming protective layers on metal surfaces . The target compound’s oxygen-based substituent may offer milder inhibition effects.

Structural and Crystallographic Insights

  • Planarity and Hydrogen Bonding : In 1-(4-acetylphenyl)-3-butyrylthiourea, intramolecular hydrogen bonds (N–H⋯O) stabilize a planar conformation, critical for crystal packing and thermal stability . The target compound’s isopropoxy group likely disrupts planarity, reducing crystalline order but increasing solubility.
  • Tautomerism: Thioureas often exist in thione-thiol tautomeric equilibria. Substituents like dimethylamino groups (in ) stabilize thione forms via resonance, whereas electron-withdrawing groups favor thiol tautomers .

Computational and Theoretical Studies

  • Noncovalent Interactions: Advanced DFT methods (e.g., Becke’s hybrid functionals ) and electron density analysis can model interactions like van der Waals forces and hydrogen bonding, which are critical for understanding the target compound’s behavior in solution or solid states.
  • Regioselectivity in Reactions : Quantum-chemical calculations on similar thioureas (e.g., N-ethyl-N’-[4-(triazoloazepin)phenyl]thiourea ) predict regioselectivity in cyclization reactions, suggesting the target compound’s isopropoxy group may direct electrophilic attacks to specific positions.

Biological Activity

3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiourea moiety, which is known for its ability to form hydrogen bonds with biological molecules. Its structure includes:

  • Amino group : Contributes to nucleophilic properties.
  • Phenyl ring : Enhances stability and membrane permeability.
  • Propan-2-yloxy group : Modifies solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The thiourea group can inhibit enzyme activity by forming non-covalent interactions, potentially disrupting cellular processes such as:

  • Enzyme inhibition : Interfering with key metabolic pathways.
  • Cell signaling modulation : Affecting pathways involved in cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Organism MIC (µg/mL)
Staphylococcus aureus2
Escherichia coli40
Pseudomonas aeruginosa50

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes .

Anticancer Activity

In vitro studies have demonstrated that this thiourea derivative possesses anticancer properties. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell Line IC50 (µM)
SW480 (Colon cancer)16.23
PC3 (Prostate cancer)14.5
U937 (Leukemia)17.94

The anticancer activity is believed to stem from the compound's ability to induce apoptosis and inhibit angiogenesis .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the compound's effectiveness against MRSA, where it acted as a dual inhibitor of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication .
  • Antitumor Activity : Another investigation revealed that derivatives of thiourea, including this compound, demonstrated significant antitumor effects on various cancer cell lines, with IC50 values indicating effective cytotoxicity .
  • Mechanistic Insights : Research utilizing molecular docking studies suggested that the compound interacts with specific targets in cancer cells, leading to alterations in cell cycle progression and increased apoptosis rates .

Q & A

Q. What are the standard synthetic routes for 3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 4-(propan-2-yloxy)aniline derivatives with thiourea in ethanol using piperidine as a catalyst. Reaction parameters such as solvent choice (e.g., ethanol for solubility and inertness), temperature (reflux conditions ~78°C), and stoichiometric ratios (e.g., 1:1 molar ratio of amine to thiourea) are critical for yield optimization. Post-reaction, the product is isolated by precipitation in ice-cold water and purified via recrystallization (methanol is often used) . Characterization includes melting point determination, FT-IR (to confirm thiourea C=S stretch ~1250 cm⁻¹), and NMR (to verify aromatic protons and amine groups).

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (part of the SHELX suite) is used for structural elucidation. Key steps include crystal mounting, data collection with Mo/Kα radiation, and refinement using hydrogen-bonding constraints. The thiourea moiety often forms intramolecular hydrogen bonds (e.g., N–H⋯S), influencing molecular packing. SHELXL’s robust refinement algorithms handle positional and thermal parameters, even for disordered solvent molecules .

Q. What spectroscopic techniques are essential for characterizing this thiourea derivative?

  • NMR : 1^1H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and the isopropoxy group (δ 1.3 ppm for CH3_3, δ 4.5 ppm for OCH). 13^13C NMR confirms the thiourea carbonyl (C=S, δ ~180 ppm).
  • FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretch), ~1250 cm⁻¹ (C=S), and ~1100 cm⁻¹ (C–O of isopropoxy).
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion [M+H]⁺ and fragmentation patterns.

Q. What are the documented biological activities of structurally similar thiourea derivatives?

Analogous compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example, 1-(4-bromophenyl)-3-(2-thienylcarbonyl)thiourea shows antitumor activity via intercalation or hydrogen bonding with DNA . Structure-activity relationships (SARs) suggest that electron-withdrawing groups (e.g., halogens) on the aryl ring enhance bioactivity .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in cyclization reactions involving this thiourea?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model tautomeric equilibria and transition states. For example, quantum-chemical studies on N-ethyl-N’-[4-(triazolyl)phenyl]thiourea revealed that the thione-thiol tautomer ratio in solvent-free conditions dictates cyclization pathways. Solvent polarity and hydrogen-bonding networks are simulated using COSMO-RS to optimize reaction outcomes .

Q. What strategies resolve crystallographic data contradictions, such as twinning or disorder in thiourea derivatives?

SHELXL’s TWIN and BASF commands handle twinning by refining twin fractions and lattice parameters. For disorder, PART instructions split occupancy of atoms/moieties. High-resolution data (≤0.8 Å) and restraints (e.g., SIMU for thermal motion) improve refinement. Case studies show that isopropoxy groups may exhibit rotational disorder, requiring careful modeling .

Q. How do supramolecular interactions influence the solid-state properties of this compound?

Intermolecular N–H⋯S and C–H⋯π interactions stabilize crystal packing, affecting solubility and melting points. Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction contributions (e.g., S⋯H contacts ~15%). Such interactions also modulate charge-transfer properties, relevant for optoelectronic applications .

Q. What mechanistic insights can kinetic studies provide for oxidation or degradation pathways?

Pseudo-first-order kinetics (monitored via UV-Vis or HPLC) reveal pH-dependent degradation. For example, phenylthiourea oxidation by pyridinium chlorochromate (PCC) follows a proton-coupled electron transfer (PCET) mechanism, with rate dependence on [H⁺]. Activation parameters (ΔH‡, ΔS‡) derived from Eyring plots inform stability under physiological conditions .

Q. How can in vitro toxicity assays guide the development of safer thiourea-based therapeutics?

MTT assays on cancer cell lines (e.g., HeLa or MCF-7) evaluate IC50_{50} values, while comet assays assess genotoxicity. SAR-driven modifications, such as introducing hydrophilic groups (e.g., –SO3_3H), reduce off-target cytotoxicity. Comparative studies with controls like 5-fluorouracil validate selectivity .

Methodological Notes

  • Data Contradictions : Conflicting bioactivity results may arise from assay variability (e.g., bacterial strain differences). Triplicate experiments with statistical validation (p < 0.05) are critical .
  • Advanced Instrumentation : Synchrotron XRD (for low-quality crystals) and in situ FT-IR (for real-time reaction monitoring) address experimental limitations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.